Acute Oral Toxicity (LD50) Reduction: Thiazolinobutazone Demonstrates Lower Acute Lethality Than Phenylbutazone
In direct head-to-head acute toxicity studies, thiazolinobutazone exhibited substantially higher oral LD50 values compared to phenylbutazone, indicating reduced acute lethality in rodent models. In rats, the LD50 was 1425 mg/kg for thiazolinobutazone versus 800 mg/kg for phenylbutazone. In mice, the LD50 was 1650 mg/kg for thiazolinobutazone versus 320 mg/kg for phenylbutazone .
| Evidence Dimension | Acute oral LD50 (mg/kg) |
|---|---|
| Target Compound Data | Rats: 1425 mg/kg; Mice: 1650 mg/kg |
| Comparator Or Baseline | Phenylbutazone: Rats 800 mg/kg; Mice 320 mg/kg |
| Quantified Difference | Rats: 1.78× higher LD50; Mice: 5.16× higher LD50 |
| Conditions | Oral administration in rats and mice |
Why This Matters
The 5.16-fold higher LD50 in mice directly translates to a wider experimental safety window, reducing compound-related attrition in preclinical in vivo studies requiring repeated dosing or higher exposure levels.
